molecular formula C9H17NO3 B8770915 Ethyl 3-amino-4-hydroxycyclohexanecarboxylate CAS No. 915030-13-6

Ethyl 3-amino-4-hydroxycyclohexanecarboxylate

Cat. No.: B8770915
CAS No.: 915030-13-6
M. Wt: 187.24 g/mol
InChI Key: PIJOTEIYZWNRBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-amino-4-hydroxycyclohexanecarboxylate is a chiral compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a cyclohexane ring with amino, hydroxy, and carboxylic acid ester functional groups, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-4-hydroxycyclohexanecarboxylate typically involves the following steps:

    Starting Material: The synthesis begins with a suitable cyclohexane derivative.

    Functional Group Introduction: The amino and hydroxy groups are introduced through selective functionalization reactions.

    Esterification: The carboxylic acid group is esterified using ethanol in the presence of a catalyst, such as sulfuric acid, to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-hydroxycyclohexanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alcohols, in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Amines.

    Substitution: Amides, esters.

Scientific Research Applications

Ethyl 3-amino-4-hydroxycyclohexanecarboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-4-hydroxycyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1S,3S,4S)-3-Amino-4-hydroxy-cyclohexanecarboxylic acid methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester.

    (1S,3S,4S)-3-Amino-4-hydroxy-cyclohexanecarboxylic acid propyl ester: Similar structure but with a propyl ester group instead of an ethyl ester.

    (1S,3S,4S)-3-Amino-4-hydroxy-cyclohexanecarboxylic acid butyl ester: Similar structure but with a butyl ester group instead of an ethyl ester.

Uniqueness

The uniqueness of Ethyl 3-amino-4-hydroxycyclohexanecarboxylate lies in its specific functional groups and chiral centers, which confer distinct chemical reactivity and biological activity compared to its analogs. The ethyl ester group may influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable molecule for research and industrial applications.

Properties

CAS No.

915030-13-6

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

ethyl 3-amino-4-hydroxycyclohexane-1-carboxylate

InChI

InChI=1S/C9H17NO3/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h6-8,11H,2-5,10H2,1H3

InChI Key

PIJOTEIYZWNRBX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC(C(C1)N)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension mixture of Racemate-ethyl 3-azido-4-hydroxycyclohexanecarboxylate (8.0 g, 37.5 mmol) and 5% palladium on carbon (50% wet, 2.0 g) in ethyl acetate (250 mL) was stirred under hydrogen atmosphere (˜1 atm) at room temperature overnight. After the reaction mixture was filtered, the filtrate was concentrated to thereby give the title compound (5.8 g, 83%) as a yellow solid. MS (ES+) C9H17NO3 requires: 187, found: 188 [M+H]+.
Name
ethyl 3-azido-4-hydroxycyclohexanecarboxylate
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
83%

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